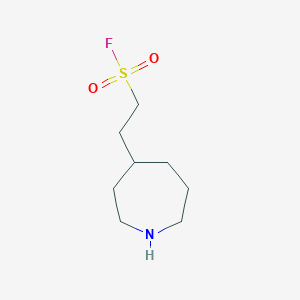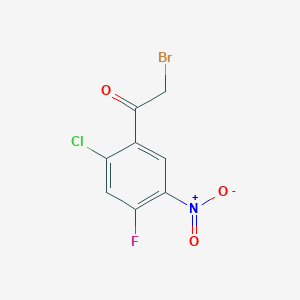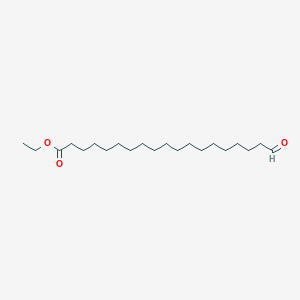
Ethyl 19-oxononadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 19-oxononadecanoate is an organic compound with the molecular formula C21H40O3 It is an ester derivative of nonadecanoic acid, featuring an ethyl group attached to the carboxyl group and a ketone functional group at the 19th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 19-oxononadecanoate can be synthesized through several methods. One common approach involves the esterification of nonadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the oxidation of ethyl nonadecanoate using an oxidizing agent like potassium permanganate to introduce the ketone functional group at the 19th carbon position .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Post-reaction, the product is purified through distillation and recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 19-oxononadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic catalysts.
Major Products:
Oxidation: Nonadecanoic acid derivatives.
Reduction: Ethyl 19-hydroxynonadecanoate.
Substitution: Ethyl 19-amino- or 19-thiononadecanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 19-oxononadecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in lipid metabolism and as a model compound in studying ester and ketone functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of ethyl 19-oxononadecanoate involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes involved in lipid metabolism, potentially modulating their activity and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl nonadecanoate: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Ethyl 19-hydroxynonadecanoate:
Nonadecanoic acid: The parent acid of ethyl 19-oxononadecanoate, used in similar applications but with different chemical properties
Uniqueness: this compound’s unique combination of ester and ketone functionalities makes it a versatile compound in synthetic chemistry. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C21H40O3 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
ethyl 19-oxononadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-24-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22/h20H,2-19H2,1H3 |
InChI-Schlüssel |
WDVFEMFCCULYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


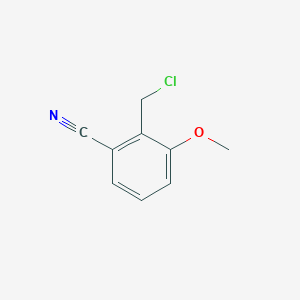
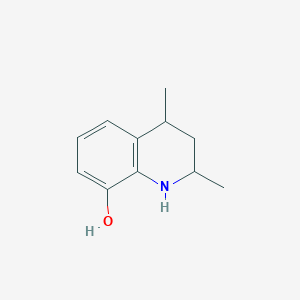
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
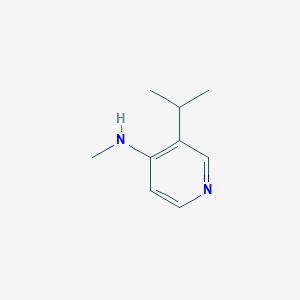
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
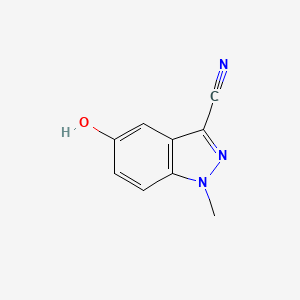
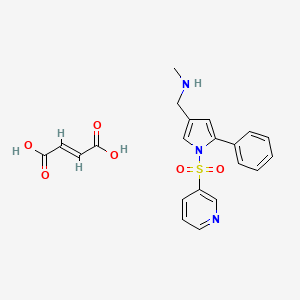
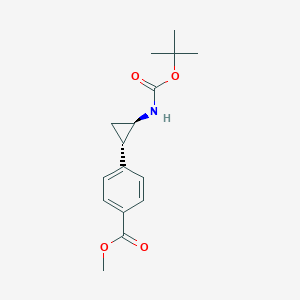
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

